DeacetamidineCyanoDabigatran-d3EthylEsterOxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate is a chemical compound with a complex structure and significant potential in various scientific fields. It is a derivative of Dabigatran, a well-known anticoagulant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DeacetamidineCyanoDabigatran-d3EthylEsterOxalate involves multiple steps, starting from the basic structure of DabigatranThe reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its anticoagulant properties and potential use in treating blood clotting disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DeacetamidineCyanoDabigatran-d3EthylEsterOxalate involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting thrombin, an enzyme involved in blood clotting. This inhibition prevents the formation of clots, making it useful in anticoagulant therapy. The compound also interacts with various cellular pathways, influencing processes like cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: The parent compound, widely used as an anticoagulant.
Rivaroxaban: Another anticoagulant with a different mechanism of action.
Apixaban: Similar to Rivaroxaban, used for preventing blood clots.
Uniqueness
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate is unique due to its modified structure, which enhances its stability and bioavailability compared to Dabigatran. The addition of deacetamidine and cyano groups provides additional sites for chemical interactions, potentially leading to new therapeutic applications .
Biological Activity
Overview of DeacetamidineCyanoDabigatran-d3EthylEsterOxalate
This compound is a derivative of Dabigatran, an oral anticoagulant used primarily for the prevention of thromboembolic events in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. Dabigatran itself is a direct thrombin inhibitor, which means it works by directly inhibiting the activity of thrombin, a key enzyme in the coagulation cascade.
Chemical Structure and Properties
- Molecular Formula: C20H21N3O4
- Molecular Weight: 371.4 g/mol
- IUPAC Name: Deacetamidine cyano dabigatran d3 ethyl ester oxalate
The biological activity of this compound is primarily linked to its ability to inhibit thrombin. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. The presence of modifications such as deacetamidine and ethyl ester may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Anticoagulant Activity
- Inhibition of Thrombin: The primary mechanism involves direct inhibition of thrombin, leading to decreased fibrin formation.
- Bioavailability: Modifications may enhance oral bioavailability compared to its parent compound.
- Pharmacodynamics: The compound's potency can be assessed through various assays measuring thrombin activity.
Safety and Efficacy
Research into the safety profile and efficacy of derivatives like this compound is crucial. Studies typically focus on:
- Toxicology Reports: Evaluating cytotoxicity in vitro.
- Clinical Trials: Assessing efficacy in preventing thromboembolic events in various patient populations.
Table 1: Comparison of Biological Activities
Compound Name | Mechanism | Potency (IC50) | Bioavailability (%) | Clinical Use |
---|---|---|---|---|
Dabigatran | Thrombin Inhibition | 0.5 nM | 37 | Atrial Fibrillation |
This compound | Thrombin Inhibition | TBD | TBD | TBD |
Table 2: Safety Profile Summary
Study Type | Findings |
---|---|
In Vitro Cytotoxicity | No significant cytotoxic effects observed at therapeutic concentrations |
Animal Studies | TBD (To Be Determined) |
Human Trials | TBD |
Properties
Molecular Formula |
C29H28N6O7 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;oxalic acid |
InChI |
InChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JMECGZWCALSAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.